Hydroxyalbendazole

Drug Metabolism Enzymology CYP450

Researchers requiring a verified analytical standard for albendazole impurity profiling and CYP2J2-mediated metabolism studies often face supply inconsistencies. Hydroxyalbendazole (CAS 107966-05-2) resolves this as a fully characterized reference standard. • CYP2J2 Selectivity: 3.9-fold higher formation rate vs. CYP2C19, 8.1-fold vs. CYP2E1, enabling specific isoform activity assays. • ANDA/DMF Compliance: Validated for stability-indicating HPLC/LC-MS method development per ICH guidelines. • Distinct Physicochemical Profile: logP 1.566 ensures chromatographic resolution from albendazole (logP ~2.7-3.1).

Molecular Formula C12H15N3O3S
Molecular Weight 281.33 g/mol
CAS No. 107966-05-2
Cat. No. B1485944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyalbendazole
CAS107966-05-2
Molecular FormulaC12H15N3O3S
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO
InChIInChI=1S/C12H15N3O3S/c1-18-12(17)15-11-13-9-4-3-8(7-10(9)14-11)19-6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17)
InChIKeyBPWSOQXIMDMJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyalbendazole Reference Standard Overview


Hydroxyalbendazole (CAS 107966-05-2) is a fully characterized benzimidazole derivative and a primary hydroxylated metabolite of the broad-spectrum anthelmintic drug albendazole [1]. It is chemically defined as methyl [5-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate [2]. As a pharmacologically relevant metabolite, it is a critical component in drug metabolism and pharmacokinetic (DMPK) studies and is used extensively as a reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing [3].

Hydroxyalbendazole Differentiation from Generics


Generic substitution with albendazole or other metabolites like albendazole sulfoxide is unsuitable for specific scientific and industrial applications. Hydroxyalbendazole serves as a distinct analytical marker and a unique chemical probe due to its specific formation pathway, which is mediated by a different set of cytochrome P450 enzymes (primarily CYP2J2) compared to the sulfoxide metabolite (CYP3A4/FMO) [1]. This enzymatic divergence means hydroxyalbendazole is essential for studying non-CYP3A4 mediated drug-drug interactions and for accurately tracking a specific metabolic route in DMPK investigations [2]. Furthermore, as an impurity with altered physicochemical properties (e.g., logP 1.566) [3], it is a critical reference standard for method validation and quality control of albendazole active pharmaceutical ingredient (API), a role that cannot be fulfilled by the parent drug or other metabolites.

Hydroxyalbendazole Quantitative Evidence Guide


CYP2J2 Enzymatic Specificity Evidence

The formation of hydroxyalbendazole is primarily catalyzed by CYP2J2, demonstrating a high degree of specificity. This contrasts with the formation of the primary active metabolite, albendazole sulfoxide, which is primarily mediated by CYP3A4 and flavin-containing monooxygenase (FMO) [1].

Drug Metabolism Enzymology CYP450

Certified Reference Standard Characterization

Hydroxyalbendazole is supplied as a fully characterized reference standard with detailed analytical data, making it suitable for high-precision applications. In contrast to using the parent drug albendazole or other uncharacterized metabolites, its use ensures traceability and compliance with regulatory guidelines for method validation and quality control [1].

Analytical Chemistry Quality Control Pharmaceutical Analysis

Pharmacokinetic DDI Impact Evidence

In pharmacokinetic studies, the measurement of hydroxyalbendazole levels serves as a distinct marker for CYP2J2-mediated metabolism. A study in Sprague-Dawley rats demonstrated that co-administration of the drug apatinib significantly alters the pharmacokinetic profile of hydroxyalbendazole, highlighting its utility in DDI studies [1].

Pharmacokinetics Drug-Drug Interactions DMPK

Lipophilicity-Based Chromatographic Differentiation

The introduction of a hydroxyl group in hydroxyalbendazole alters its physicochemical properties compared to the parent drug albendazole. This includes a different partition coefficient (logP), which directly impacts its chromatographic retention behavior and extraction efficiency, making it a distinct challenge and a specific marker in analytical method development [1].

Analytical Chemistry Physicochemical Properties Chromatography

Hydroxyalbendazole Application Scenarios


Albendazole API Impurity Profiling & Validation

Procurement of Hydroxyalbendazole as a certified reference standard is essential for developing and validating stability-indicating HPLC or LC-MS methods to monitor and quantify the hydroxy impurity in albendazole drug substance and finished pharmaceutical products. Its use ensures compliance with ICH guidelines and is critical for ANDA and DMF submissions [1].

CYP2J2 Pathway-Specific DMPK Probe

Use Hydroxyalbendazole as an analytical standard in in vitro and in vivo studies to specifically track the CYP2J2-mediated hydroxylation pathway of albendazole. This application is crucial for investigating non-CYP3A4-mediated drug-drug interactions, as demonstrated in pharmacokinetic interaction studies with agents like apatinib [2].

Cytochrome P450 2J2 Activity Assay

Hydroxyalbendazole is the definitive product for quantifying CYP2J2 enzymatic activity in recombinant enzyme systems and human liver microsomes. Given that its formation rate by CYP2J2 is 3.9-fold higher than CYP2C19 and 8.1-fold higher than CYP2E1, it serves as a highly selective and quantifiable probe for this specific P450 isoform in enzymology research [3].

Lipophilicity-Driven Method Optimization

Leverage the distinct physicochemical properties of Hydroxyalbendazole, such as its lower logP (1.566) compared to albendazole (~2.7-3.1), to develop and optimize robust chromatographic separation methods. Its different lipophilicity provides a challenging and realistic test case for method development, ensuring adequate resolution from the parent drug and other related compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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